molecular formula C28H49N11O11 B10825449 H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

Cat. No.: B10825449
M. Wt: 715.8 g/mol
InChI Key: ZRVZOBGMZWVJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids: glycine, arginine, aspartic acid, serine, proline, and lysine. This peptide sequence is significant in various biological processes, particularly in cell adhesion and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated signaling pathways.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue engineering.

    Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion.

Mechanism of Action

The mechanism of action of H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH involves its interaction with integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s specific sequence allows it to mimic natural ligands, thereby influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence, which provides a balance of hydrophilic and hydrophobic residues, enhancing its interaction with cell surface receptors. This makes it particularly effective in applications requiring precise control over cell adhesion and signaling .

Properties

IUPAC Name

6-amino-2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZOBGMZWVJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N11O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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